molecular formula C18H29N5O2 B7574411 [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

Cat. No. B7574411
M. Wt: 347.5 g/mol
InChI Key: BAHAPIZHCRZWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as GSK2330672 and belongs to the class of piperidine derivatives. It has been found to possess several unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone involves the inhibition of PIM kinases. These kinases are involved in the regulation of several cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases results in the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines such as prostate, breast, and lung cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone in lab experiments include its potent inhibitory activity against PIM kinases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the research on [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone. These include:
1. Development of more potent and selective inhibitors of PIM kinases based on the structure of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone.
2. Investigation of the efficacy of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone in vivo using animal models of cancer and inflammation.
3. Development of drug delivery systems to improve the bioavailability and pharmacokinetics of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone.
4. Investigation of the potential of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against PIM kinases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy in vivo and to develop more potent and selective inhibitors based on its structure.

Synthesis Methods

The synthesis of [4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone involves several steps. The first step involves the reaction of 4-bromo-2-fluoropyrimidine with N-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-hydroxyethyl)piperazin-1-yl)-2-fluoropyrimidine. The next step involves the reaction of this intermediate with 1-bromo-3-(pyrimidin-2-yl)piperidine in the presence of a palladium catalyst to obtain the final product.

Scientific Research Applications

[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone has been found to have potential applications in the field of medicinal chemistry. It has been shown to possess inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

[4-(2-hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-2-16(24)14-21-9-11-22(12-10-21)17(25)15-5-3-8-23(13-15)18-19-6-4-7-20-18/h4,6-7,15-16,24H,2-3,5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHAPIZHCRZWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.